Cas no 88510-08-1 (2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside)
88510-08-1 structure
Product Name:2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside
CAS-Nr.:88510-08-1
MF:C20H30O10
MW:430.446207523346
CID:2031605
PubChem ID:14312558
Update Time:2025-04-21
2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside
- 2-phenylethyl beta-rutinoside
- 2-phenylethyl D-rutinoside
- 2-phenylethyl O-alpha-L-rhamnopyranosyl-(1?6)-beta-D-glucopyranoside
- 2-phenylethyl rutinoside
- phenethyl alpha-L-rhamnopyranosyl(1->6)-beta-D-glucopyranoside
- phenethyl O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranoside
- Phenethyl rutinoside
- NCGC00169796-01
- BRD-K76613438-001-01-4
- AKOS040739974
- NCGC00169796-02
- beta-Phenylethanol beta-D-rutinoside
- DTXSID001165902
- NCGC00169796-02_C20H30O10_2-Phenylethyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- 2-Phenylethyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- MEGxp0_000793
- ACon1_000975
- 2-methyl-6-[[3,4,5-trihydroxy-6-(2-phenylethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
- 88510-08-1
- 1,2-Hexadecanediol (8CI)(9CI)
- CHEBI:167920
-
- Inchi: 1S/C20H30O10/c1-10-13(21)15(23)17(25)20(29-10)28-9-12-14(22)16(24)18(26)19(30-12)27-8-7-11-5-3-2-4-6-11/h2-6,10,12-26H,7-9H2,1H3
- InChI-Schlüssel: OKUGUNDXBGUFPA-UHFFFAOYSA-N
- Lächelt: O1C(C(C(C(C1COC1C(C(C(C(C)O1)O)O)O)O)O)O)OCCC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 430.18389715g/mol
- Monoisotopenmasse: 430.18389715g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 7
- Komplexität: 516
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 10
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topologische Polaroberfläche: 158Ų
2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside Verwandte Literatur
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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